molecular formula C14H13FN2O B1272898 2-amino-N-(4-fluorobenzyl)benzamide CAS No. 827006-84-8

2-amino-N-(4-fluorobenzyl)benzamide

Cat. No. B1272898
CAS RN: 827006-84-8
M. Wt: 244.26 g/mol
InChI Key: VILBQFBHVKCQIZ-UHFFFAOYSA-N
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Description

2-amino-N-(4-fluorobenzyl)benzamide is a compound that can be inferred to have potential applications in medicinal chemistry due to the presence of an amino group and a fluorobenzyl moiety. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, molecular structure, and chemical properties, which can be extrapolated to understand this compound.

Synthesis Analysis

The synthesis of related benzamide compounds involves several steps, including oxidation, chlorination, amination, and hydrogenation. For instance, the synthesis of 4-amino-2-fluoro-N-methyl-benzamide was achieved by first oxidizing 2-fluoro-4-nitrotoluene, followed by chlorination and amination, and finally hydrogenation to yield the desired product in high yield . Similarly, the synthesis of N-(1-amino-2,2-dichloroethyl)benzamides was reported through amination of N-(2,2-dichlorovinyl)amides with alkylamines, or by starting from N-(1,2,2,2-tetrachloroethyl)benzamides followed by selective monodechlorination . These methods suggest possible synthetic routes that could be adapted for the synthesis of this compound.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of benzamide derivatives. The molecular structure of N-(2,2-dichloro-1-isopentylaminoethyl)-4-methylbenzamide was elucidated using this method . Additionally, theoretical studies such as density functional theory (DFT) calculations can provide insights into the molecular conformations and prototropy processes of benzamide compounds . These techniques could be applied to analyze the molecular structure of this compound.

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be quite diverse. For example, the Fries rearrangement was used to synthesize 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide under catalyst- and solvent-free conditions . This reaction involves the rearrangement of acyl groups within aromatic amides. The chemical reactivity of this compound could be explored through similar reactions, potentially leading to the formation of new heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their functional groups and molecular structure. For instance, the introduction of a fluorine atom can significantly affect the compound's lipophilicity and metabolic stability, which are important factors in drug design . The amino group present in this compound could also contribute to its solubility and potential for forming hydrogen bonds, impacting its biological activity.

Scientific Research Applications

Neuroimaging Applications

  • 3-Amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile Synthesis : This compound, an analogue of 2-amino-N-(4-fluorobenzyl)benzamide, exhibits promising properties for neuroimaging, particularly for studying the serotonin transporter. Its synthesis involves incorporating p-[18F]fluorobenzyl iodide, showing potential for research groups without C-11 synthesis capabilities (Garg et al., 2007).

Anticancer Research

  • Novel N-Alkyl-4-(6-fluoro-1H-indol-3-yl)benzamide Derivatives : These derivatives, including this compound, have shown potent cytotoxic activities against cervical and breast cancer cell lines. They exhibit strong binding activity through hydrophobic interactions with Pin1 protein, highlighting their potential as anticancer agents (Vallri et al., 2020).

Antimicrobial Studies

  • 2-Chloro-5-fluoro-N-[dibenzyl carbamothioyl] Benzamide Thiourea : This compound demonstrates antibacterial properties, indicating potential applications in addressing bacterial infections. It's an example of how modifications of the this compound structure can yield diverse biological activities (Sapari et al., 2014).

Antiviral Research

  • Inhibitors for Papain-like Proteinase of SARS-CoV-2 : Derivatives of this compound have been explored as potential inhibitors of SARS-CoV-2's papain-like proteinase. This highlights the compound's relevance in antiviral research, particularly in the context of the ongoing coronavirus pandemic (Jamalan et al., 2020).

Chemical Synthesis and Characterization

  • Synthesis of Fluorine Compounds : The synthesis of α-amino (2, or 4)-fluorobenzyl-phosphonates, including this compound, has been achieved. These compounds exhibit moderate anticancer activity, showcasing the broad scope of this chemical structure in various biomedical applications (Song et al., 2005).

Polymer Chemistry

  • Chain-Growth Polycondensation for Well-Defined Aramide : The synthesis of poly(p-benzamide) and its block copolymers, involving derivatives of this compound, demonstrates the compound's utility in advanced polymer chemistry and materials science (Yokozawa et al., 2002).

Mechanism of Action

Target of Action

The primary target of 2-amino-N-(4-fluorobenzyl)benzamide is Histone Deacetylase (HDAC) . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important for the regulation of gene expression.

Result of Action

The inhibition of HDAC activity by this compound can lead to changes in gene expression, which can have various molecular and cellular effects. For instance, the compound has been shown to exhibit solid tumor cell inhibitory activities, with an IC50 value of 1.30 μM against HepG2 cells .

properties

IUPAC Name

2-amino-N-[(4-fluorophenyl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O/c15-11-7-5-10(6-8-11)9-17-14(18)12-3-1-2-4-13(12)16/h1-8H,9,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILBQFBHVKCQIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00388012
Record name 2-amino-N-(4-fluorobenzyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794996
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

827006-84-8
Record name 2-amino-N-(4-fluorobenzyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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